N,N-Dimethyltryptamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Alzheimer’s Disease Research

Scientific Field: Neurology and Pharmacology Summary of Application: DMT has been studied for its potential therapeutic effects in Alzheimer’s disease (AD). It acts as an agonist for the Sigma-1 receptor (Sig-1r), which is involved in the endoplasmic reticulum-mitochondria signaling pathway, crucial for neuronal health . Methods of Application: In research, transgenic mice with Alzheimer’s disease (3×TG-AD) were administered chronic doses of DMT (2 mg/kg) for three weeks. Behavioral tests, such as the water maze test, and biochemical analyses for Aβ accumulation were conducted . Results: The treatment with DMT resulted in a significant reduction in cognitive impairment and Aβ accumulation in the hippocampus and prefrontal cortex of the mice. It also restored Sig-1r levels and improved the expression of mitochondria-associated membrane (MAM)-associated proteins .

Psychedelic Therapeutics

Scientific Field: Psychiatry and Neuroscience Summary of Application: DMT is being explored for its role in psychedelic-assisted psychotherapy, potentially aiding in the treatment of conditions like depression and post-traumatic stress disorder (PTSD) . Methods of Application: Various administration routes are being studied, including oral intake as “pharmahuasca” (DMT with a monoamine oxidase inhibitor), intravenous (IV), intramuscular (IM) injections, and inhalation . Results: Preliminary studies suggest that DMT can induce neuroplastic effects, which may contribute to long-lasting improvements in mood and anxiety disorders. The route of administration plays a significant role in the therapeutic outcomes .

Neuroplasticity Research

Scientific Field: Neurobiology Summary of Application: Research suggests that DMT may promote neuroplasticity, potentially influencing neuritogenesis and neurogenesis within the human brain . Methods of Application: In vitro and in vivo studies have been conducted to assess the neuroplastogenic effects of DMT, focusing on its capacity to induce structural changes in neural pathways . Results: Findings indicate that DMT may function as a neuromodulator, fostering the growth of new neurons and the formation of new neural connections, which could have implications for brain repair mechanisms .

Enhancement of Cognitive Functions

Scientific Field: Cognitive Science Summary of Application: DMT is being investigated for its potential to enhance cognitive functions, such as problem-solving abilities and time perception . Methods of Application: Controlled trials with psychedelics, including DMT, involve administering measured doses to participants and evaluating their performance on cognitive tasks . Results: Studies report dose-related increases in cognitive vigor and improved performance on problem-solving tasks, suggesting a positive impact of DMT on cognitive abilities .

Development of Novel Psychedelic Compounds

Scientific Field: Medicinal Chemistry Summary of Application: The therapeutic potential of DMT has led to research into developing analogues with improved bioavailability and modified pharmacokinetics for use in psychedelic-assisted psychotherapy . Methods of Application: Chemical modifications of DMT, such as deuteration, are being explored to create compounds with desired therapeutic profiles . Results: These efforts aim to produce compounds that retain the beneficial effects of DMT while minimizing adverse effects, thereby enhancing clinical applicability .

Study of Endogenous DMT

Scientific Field: Biochemistry and Psychopharmacology Summary of Application: Endogenous DMT is hypothesized to play a role in normal brain function, and studies are underway to understand its physiological significance . Methods of Application: Research involves measuring endogenous DMT levels in human tissues and correlating them with various physiological and psychological states . Results: The ongoing research aims to elucidate the role of endogenous DMT in the brain, which could lead to a better understanding of its neuromodulatory functions and potential therapeutic applications .

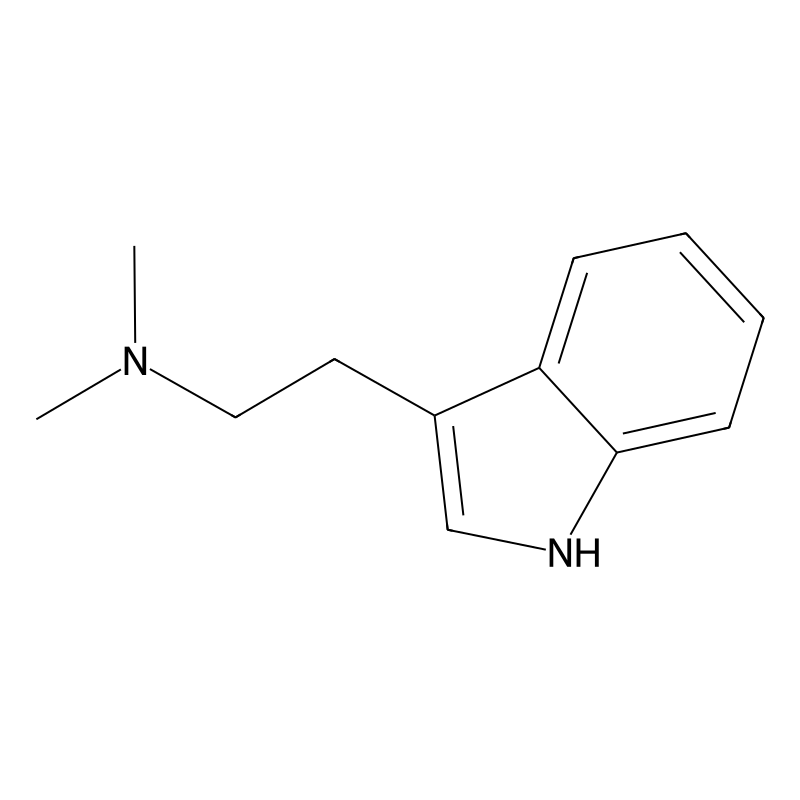

N,N-Dimethyltryptamine is a naturally occurring psychedelic compound belonging to the tryptamine family. It is structurally characterized by two methyl groups attached to the nitrogen atom of the tryptamine backbone, which consists of an indole ring fused to an ethylamine chain. This compound is found in various plants and animals, including trace amounts in the human brain, and is often referred to as the "spirit molecule" due to its intense psychoactive effects when ingested . DMT is known for producing profound alterations in perception, mood, and cognitive processes, often described as mystical or transcendental experiences .

The exact mechanism of DMT's psychedelic effects is still under investigation. However, it is believed to primarily act through its interaction with the serotonin 2A receptor (5-HT2A) in the brain []. The 5-HT2A receptor is involved in various functions, including mood, perception, and cognition. Activation of this receptor by DMT likely contributes to the altered states of consciousness experienced during a DMT trip [].

Physical and Chemical Properties

DMT is a Schedule I controlled substance in many countries, including the United States, due to its high potential for abuse and lack of accepted medical use [].

Safety Concerns:

- Psychological effects: DMT can induce intense and potentially frightening psychological experiences, especially in high doses or unprepared users [].

- Physical effects: DMT can cause various physical effects, including increased heart rate, blood pressure, and body temperature [].

- Addiction: Although not considered physically addictive, DMT may have some psychological dependence potential [].

Hazards:

N,N-Dimethyltryptamine exhibits a range of biological activities primarily through its action as a non-selective agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction is responsible for the hallucinogenic effects associated with DMT use. Recent studies indicate that endogenous DMT may play significant roles in neurotransmission and neuroprotection within the central nervous system . Its potential therapeutic applications are being explored in treating mood disorders and enhancing synaptic plasticity, akin to ketamine's effects .

The synthesis of N,N-Dimethyltryptamine can be achieved through several methods:

- Biosynthesis: In biological systems, DMT is synthesized from L-tryptophan via decarboxylation to form tryptamine, followed by two successive methylation steps mediated by indolethylamine-N-methyltransferase .

- Chemical Synthesis: Laboratory synthesis can involve:

These methods yield N,N-Dimethyltryptamine with varying degrees of purity and yield.

N,N-Dimethyltryptamine has garnered interest for its potential applications in various fields:

- Psychedelic Therapy: Research is ongoing into its therapeutic effects for conditions such as depression, anxiety, and PTSD.

- Neuroscience: Studies investigating its role as an endogenous neurotransmitter may reveal insights into brain function and consciousness .

- Pharmaceuticals: DMT's structural motif has implications for designing new drugs aimed at treating neurological disorders .

Research has shown that N,N-Dimethyltryptamine interacts with multiple neurotransmitter systems beyond serotonin receptors. It may influence dopaminergic pathways and has been implicated in modulating immune responses via sigma-1 receptor activation . Studies also suggest that DMT can enhance synaptic connectivity and promote neurogenesis, indicating its potential role in cognitive enhancement and mood regulation .

N,N-Dimethyltryptamine shares structural similarities with several other compounds within the tryptamine family. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Tryptamine | Indole ring + ethylamine chain | Precursor to DMT; less potent psychedelic effects |

| 5-Methoxy-N,N-dimethyltryptamine | Indole ring + methoxy group | Increased potency; found in certain plant species |

| Psilocybin | Phosphate ester of psilocin | Prodrug converted to psilocin; similar effects but longer duration |

| 5-Hydroxy-N,N-dimethyltryptamine | Hydroxyl group on indole ring | Potentially different receptor interactions |

N,N-Dimethyltryptamine's unique two methyl groups on the nitrogen atom set it apart from these compounds, contributing to its distinct psychoactive properties and metabolic pathways.

The Fischer indole synthesis represents one of the most extensively utilized methodologies for constructing N,N-dimethyltryptamine and related indole alkaloids. This classical organic transformation involves the acid-catalyzed cyclization of phenylhydrazones derived from aldehydes or ketones to form indole rings with high regioselectivity and efficiency [1] [2].

Traditional Fischer Indole Methodology

The conventional Fischer indole approach to N,N-dimethyltryptamine synthesis employs phenylhydrazine hydrochloride and 4-(dimethylamino)butyraldehyde diethyl acetal as starting materials. The reaction proceeds through formation of an intermediate hydrazone, followed by acid-catalyzed cyclization and rearrangement to yield the desired tryptamine product [1] [2].

Recent investigations have demonstrated significant improvements in reaction efficiency through systematic optimization of reaction parameters. Under optimized conditions using sulfuric acid catalysis at elevated temperatures (140°C) with controlled residence times (10 minutes), quantitative conversion to N,N-dimethyltryptamine can be achieved [1]. The reaction mechanism involves initial hydrazone formation, followed by a [2] [2]-sigmatropic rearrangement and subsequent cyclization to establish the indole framework.

Continuous Flow Synthesis Innovations

Contemporary developments in Fischer indole synthesis have focused on continuous flow methodologies that offer superior control over reaction parameters and enhanced safety profiles. Flow chemistry implementations enable precise temperature control, consistent residence times, and automated product isolation through integrated liquid-liquid extraction systems [1] [2].

The optimization of flow-based Fischer indole synthesis reveals critical temperature dependencies for successful cyclization. Initial attempts at moderate temperatures (40-120°C) result in incomplete conversion, with substantial amounts of unreacted hydrazone intermediate persisting in the reaction mixture. Elevation of reaction temperature to 140°C, combined with 5% sulfuric acid concentration, achieves complete conversion within 10-minute residence times [1].

Solvent selection significantly influences reaction outcomes and product purity. While acetonitrile-water mixtures provide enhanced solubility for certain substrates, pure aqueous conditions prove equally effective for N,N-dimethyltryptamine synthesis while offering improved environmental sustainability [1]. The elimination of organic co-solvents represents a substantial advancement in green chemistry applications for indole alkaloid synthesis.

Substrate Scope and Limitations

The Fischer indole methodology demonstrates broad applicability across various tryptamine derivatives, though specific substrates require individualized optimization protocols. 5-Methoxy-N,N-dimethyltryptamine synthesis necessitates reduced reaction temperatures (100°C) to prevent formation of dimeric and oligomeric byproducts that occur at elevated temperatures [1]. Conversely, 5-bromo-N,N-dimethyltryptamine requires more forcing conditions (160°C, 12 bar pressure) to achieve complete cyclization due to the electron-withdrawing nature of the bromine substituent [1].

Mechanistic studies indicate that electron-rich aromatic systems undergo Fischer indole cyclization more readily than electron-deficient analogues. This electronic influence necessitates careful optimization of reaction conditions for each specific substrate to maximize product yield and minimize side reactions [3] [4].

Electron-ionization mass spectrometry of N,N-Dimethyltryptamine gives an intact molecular ion at mass-to-charge ratio 188, but the spectrum is dominated by two diagnostic fragments that arise by α- and β-cleavage of the ethyl side-chain. Loss of the dimethylamine group furnishes the benzyl-type cation at mass-to-charge ratio 130, whereas proton transfer to the nitrogen yields the dimethyliminium cation at mass-to-charge ratio 58 [1] [2] [3]. Table 1 collates the principal ions and their relative abundances.

| Mass-to-charge ratio | Proposed formula / origin | Relative abundance (%) |

|---|---|---|

| 130 | C₉H₈N⁺ (indole benzyl cation) | 100 [1] |

| 58 | C₂H₈N₂⁺ (dimethyliminium) | 65 [1] |

| 131 | ^13C-isotopologue of the cation at 130 | 53 [1] |

| 173 | [M − CH₃]⁺ | 14 [1] |

| 160 | [M − C₂H₆N]⁺ | 19 [1] |

| 146 | Secondary indole fragment | 9 [1] |

| 117 / 116 | Further indole ring fissions | 12–14 [1] |

| 188 | Molecular ion | 7 [1] |

Multiple reaction monitoring in electrospray ionization tandem mass spectrometry routinely follows the transition 189.3 → 58.1 for quantification, with complementary confirming transitions at 189.3 → 144.2 and 189.3 → 130.2; collision energies between 27 and 30 volts maximize signal-to-noise ratios [4] [5].

Mechanistic studies show that protonation of the indole nitrogen favours α-cleavage, whereas gas-phase alkyl rearrangements account for low-abundance ions above mass-to-charge ratio 160 [6] [3]. Accurate‐mass experiments exclude significant adduct formation under standard conditions, simplifying spectral interpretation.

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C and Two-Dimensional COSY)

Table 2 summarizes nucleus-specific chemical shifts recorded in deuterated chloroform at 25 °C (400 MHz for ^1H and 100 MHz for ^13C) [7] [8]. Full assignment was confirmed by homonuclear correlation spectroscopy, which displayed cross-peaks between the vicinal ethyl protons (H-2 ↔ H-1) and the contiguous aromatic positions H-4 ↔ H-5 and H-6 ↔ H-7.

| Atom (IUPAC numbering) | δ(¹H) / ppm, multiplicity, J / Hz | δ(¹³C) / ppm | COSY correlations |

|---|---|---|---|

| N(CH₃)₂ | 2.22 s (6 H) | 45.4 | – |

| C-1 CH₂ | 2.79–2.85 m (2 H) | 53.1 | H-2 |

| C-2 CH₂ | 2.48–2.56 m (2 H) | 25.8 | H-1 |

| 2-NH (indole) | 7.14 br s (1 H) | – | – |

| H-4 | 7.51 d (7.9) | 127.4 | H-5 |

| H-5 | 7.34 d (7.9) | 119.6 | H-4 |

| H-6 | 7.06 td (7.9, 1.0) | 121.1 | H-7 |

| H-7 | 6.97 td (7.9, 1.0) | 111.2 | H-6 |

| C-3a / C-7a (quaternary) | – | 136.5 / 128.9 | – |

| C-3 (indolic quaternary) | – | 103.4 | – |

The one-bond ^1H–¹³C correlations in heteronuclear single-quantum coherence experiments confirm the protonated positions, and the long-range heteronuclear multiple-bond correlation experiment unambiguously links the side-chain methylenes to the indole C-3 centre. No rotameric duplication is observed at ambient temperature, indicating fast averaging about the C–N bond.

Chromatographic Separation Techniques

Gas Chromatography

Under the Society of Forensic Toxicologists reference conditions (5% phenyl / 95% methyl silicone, 175 → 275 °C at 15 °C min⁻¹) N,N-Dimethyltryptamine elutes at 2.62 minutes with a relative retention ratio of 1.00 against caffeine [2]. Split-injection at 270 °C avoids on-column degradation. Baseline resolution from diethyltryptamine is achieved on columns of at least twelve metres; shorter columns or lower phenyl content risk co-elution.

High-Performance Liquid Chromatography

Therapeutic monitoring employs a diphenyl bonded-phase (100 mm × 2.1 mm, 2.7 µm) with a gradient from 10% to 95% methanol in 0.1% formic acid over four minutes. N,N-Dimethyltryptamine elutes at 2.97 minutes and is quantified by tandem mass spectrometry with a lower limit of quantification of 0.25 nanomoles per litre; accuracy and precision remain within ±8% across the validated range of 0.25–200 nanomoles per litre [4] [9] [5].

Capillary Electrophoresis

Capillary zone electrophoresis with ultraviolet detection resolves nine tryptamines, including N,N-Dimethyltryptamine, in twenty-six minutes when a 20 millimolar sodium dihydrogen phosphate buffer (pH 3.0) containing fifteen millimolar α-cyclodextrin is used [10]. Sweeping micellar electrokinetic chromatography lowers the detection limit for N,N-Dimethyltryptamine from 0.5 micrograms per millilitre to 2 nanograms per millilitre [11]. Migration order follows molecular mass for the tertiary amines, and the method cleanly separates N,N-Dimethyltryptamine from its O- and N-oxide metabolites.

Table 3 compares the key operating parameters.

| Technique | Stationary / support phase | Mobile phase or buffer | Retention / migration | Limit of detection |

|---|---|---|---|---|

| Gas chromatography [2] | 5% phenyl polysiloxane, 0.25 µm, 30 m | Helium, 1 mL min⁻¹, 175 → 275 °C | 2.62 min | 0.05 milligrams mL⁻¹ (FID) |

| Liquid chromatography–tandem mass spectrometry [4] [5] | Diphenyl silica, 2.7 µm | 0.1% formic acid: methanol gradient (10–95%) | 2.97 min | 0.25 nanomoles L⁻¹ |

| Capillary electrophoresis (UV) [10] | Bare fused silica, 50 cm | 20 mM NaH₂PO₄, pH 3.0, 15 mM α-cyclodextrin | 20–26 min | 0.5 µg mL⁻¹ |

| Sweeping micellar electro-kinetic electrophoresis (UV) [11] | Bare fused silica, 66 cm | Same buffer with micellar stacking | 13 min | 2 ng mL⁻¹ |

Immunoassay Development for Biological Matrices

A series of carboxyl-terminated haptens based on N,N-Dimethyltryptamine, 5-methoxy-N,N-Dimethyltryptamine and N,N-Diisopropyltryptamine have been conjugated to bovine serum albumin and administered to rabbits; the resulting polyclonal antibodies display half-maximal binding in the low-picogram range [12]. Indirect competitive enzyme-linked immunosorbent assays constructed with these antibodies give limits of detection between 0.006 and 0.254 nanograms per millilitre in buffered saline, with midpoint inhibitory concentrations near 0.5 nanograms per millilitre [12]. Cross-reactivity is highest for co-planar indole analogues such as bufotenine (64%) and negligible for unrelated amines (<5%).

For rapid field screening, a lateral-flow chromatographic test formatted for urine incorporates colloidal gold–labelled anti-Dimethyltryptamine antibodies. The cut-off concentration is 1000 nanograms per millilitre, and negative results appear within five minutes [13]. Analytical specificity against phenethylamines, tryptamines with extended N-alkyl chains and di-tryptamine dimers exceeds 95% under manufacturer validation.

Table 4 summarizes assay performance.

| Format | Matrix | Detection principle | Cut-off or limit of detection | Assay time | Reference |

|---|---|---|---|---|---|

| Indirect competitive enzyme-linked immunosorbent assay | Serum or urine | Horse-radish-peroxidase reporter with 3,3′,5,5′-tetramethylbenzidine end-point | 0.006–0.254 ng mL⁻¹ | 90 min | 76 |

| Colloidal gold lateral-flow strip | Urine | Sandwich inhibition with visual line read-out | 1000 ng mL⁻¹ | 5 min | 80 |

Ongoing development is focusing on monoclonal capture antibodies and chemiluminescent detection to bridge the sensitivity gap between quantitative tandem mass spectrometry and point-of-care devices.

Purity

Physical Description

Color/Form

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

MP: 44.6-46.9 °C, also reported as ... 46 °C

MP: 48-49 °C

MP: 216-217 °C /N,N-Dimethyltryptamine methiodide

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 55 of 56 companies (only ~ 1.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

MeSH Pharmacological Classification

Mechanism of Action

N,N-dimethyltryptamine (DMT) is a hallucinogen found endogenously in human brain that is commonly recognized to target the 5-hydroxytryptamine 2A receptor or the trace amine-associated receptor to exert its psychedelic effect. DMT has been recently shown to bind sigma-1 receptors, which are ligand-regulated molecular chaperones whose function includes inhibiting various voltage-sensitive ion channels. Thus, it is possible that the psychedelic action of DMT might be mediated in part through sigma-1 receptors. ...

The psychotomimetic agent dimethyltryptamine (DMT) has been identified as an endogenous compound in the central nervous system of rodents using a sensitive electron capture gas chromatographic technique. DMT along with its proposed precursor, tryptamine, were identified and quantitated as the heptafluorobutyryl derivatives. A specific high affinity binding site on synaptosomal membranes has been proposed for DMT. This proposal is based on equilibrium dialysis experiments which indicate that DMT at a concentration of 1X10-5M will displace d-LSD on isolated membranes but will not displace bound serotonin at the same concentration. When DMT interacts with the synaptosomal membranes at a concentration of 5X10-10M, the membrane-bound enzyme adenylate cyclase is stimulated such that adenosine3', 5'-monophosphate (cAMP) is produced at a rate of 100 pM/min/mg of protein (2.3 times the endogenous rate). It has also been shown that its presumed precursor, tryptamine, inhibits this process. ... From data obtained in this study it has been postulated that DMT may have in vivo activity similar to those proposed for neurotransmitters or other neuroregulatory agents. ...

The interactions of the indolealkylamine N,N-dimethyltryptamine (DMT) with 5-hydroxytryptamine1A (5-HT1A) and 5-HT2 receptors in rat brain were analyzed using radioligand binding techniques and biochemical functional assays. The affinity of DMT for 5-HT1A sites labeled by (3)H-8-hydroxy-2-(di-n-propylamino)tetralin (3)H-8-OH-DPAT) was decreased in the presence of 1X10-4 M GTP, suggesting agonist activity of DMT at this receptor. Adenylate cyclase studies in rat hippocampi showed that DMT inhibited forskolin-stimulated cyclase activity, a 5-HT1A agonist effect. DMT displayed full agonist activity with an EC50 of 4X10-6 M in the cyclase assay. In contrast to the agonist actions of DMT at 5-HT1A receptors, DMT appeared to have antagonistic properties at 5-HT2 receptors. The ability of DMT to compete for (3)H-ketanserin-labeled 5-HT2 receptors was not affected by the presence of 1X10-4 M GTP, suggesting antagonist activity of DMT at 5-HT2 receptors. In addition, DMT antagonized 5-HT2-receptor-mediated phosphatidylinositol (PI) turnover in rat cortex at concentrations above 1X10-7 M, with 70% of the 5-HT-induced PI response inhibited at 1X10-4 M DMT. Micromolar concentrations of DMT produced a slight PI stimulation that was not blocked by the 5-HT2 antagonist ketanserin. These studies suggest that DMT has opposing actions on 5-HT receptor subtypes, displaying agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2 receptors.

... The sigma-1 receptor pharmacophore includes an alkylamine core, also found in the endogenous compound N,N-dimethyltryptamine (DMT). DMT acts as a hallucinogen, but its receptor target has been unclear. DMT bound to sigma-1 receptors and inhibited voltage-gated sodium ion (Na+) channels in both native cardiac myocytes and heterologous cells that express sigma-1 receptors. ... DMT induced hypermobility in wild-type mice but not in sigma-1 receptor knockout mice. These biochemical, physiological, and behavioral experiments indicate that DMT is an endogenous agonist for the sigma-1 receptor.

For more Mechanism of Action (Complete) data for N,N-Dimethyltryptamine (7 total), please visit the HSDB record page.

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

The hallucinogenic substance N',N'-dimethyltryptamine and its precursor N-methyltryptamine were found in 24-hr specimens of urine from 19 normal human subjects; the mean excretion rates were 386 ng 24 hr(-1) and 856 ng 24 hr(-1) respectively. The urinary excretion of both compounds was unrelated to age, sex, urinary volume, or creatinine, nor was any consistent diurnal pattern observed. Rates for the mono and dimethylated compounds were not correlated. Diet and the intestinal flora were excluded as a source of urinary dimethyltryptamine. Administration to 4 subjects of sufficient ammonium chloride to /decrease/ the /pH/ of the urine caused a transient increase in dimethyltryptamine excretion but no consistent increase in the rate for N-methyltryptamine. Acidification of the urine did not appear to be the determining factor in this result since in one subject the same drop in urinary pH was achieved by feeding methionine without any increase in dimethyltryptamine excretion.

... Eighteen volunteers with prior experience in the use of psychedelics received single oral doses of encapsulated freeze-dried ayahuasca (0.6 and 0.85 mg of DMT/kg of body weight) and placebo. Ayahuasca produced significant subjective effects, peaking between 1.5 and 2 hr, involving perceptual modifications and increases in ratings of positive mood and activation. ...Cmax values for DMT after the low and high ayahuasca doses were 12.14 ng/mL and 17.44 ng/mL, respectively. Tmax (median) was observed at 1.5 hr after both doses. The Tmax for DMT coincided with the peak of subjective effects. ...

The endogenous hallucinogen, N,N-dimethyltryptamine (DMT), was labeled with (11)C and its regional distribution in rat brain studied. (11)C-DMT showed higher accumulation in the cerebral cortex, caudate putamen, and amygdaloid nuclei. Studies of the subcellular distribution of (11)C-DMT revealed the specific localization in the fractions enriched with serotonin receptors only when a very low dose was injected into rats. ...

For more Absorption, Distribution and Excretion (Complete) data for N,N-Dimethyltryptamine (8 total), please visit the HSDB record page.

Metabolism Metabolites

... /From/ ... urine samples collected from three individuals that were administered ayahuasca ... /authors/ show that the major metabolite of the hallucinogenic component of ayahuasca, N,N-dimethyltryptamine (DMT), is the corresponding N-oxide... Further, very little DMT was detected in urine, despite the inhibition of monoamine oxidase afforded by the presence of the harmala alkaloids in ayahuasca. ...

Behavioral aspects and metabolic fate of N,N-dimethyltryptamine (DMT) were studied in mice pretreated with beta-diethylaminoethyl-diphenylpropylacetate (SKF 525-A), iproniazid or chlorpromazine (CPZ.). ... Dose-dependent increases with rapid uptake and disappearance in the brain, plasma and hepatic levels of DMT were measured with doses of 10 and 25 mg/kg DMT. ... It is concluded that DMT is metabolized chiefly by monoamine oxidase rather than by drug-metabolizing hepatic microsomal enzymes and that DMT-induced behavioral effects are due to the parent compound rather than its metabolite.

Studies were conducted using tritiated DMT and DMT-N-oxide (DMT-NO), and metabolites were identified and quantified using thin-layer chromatography and liquid scintillation counting techniques. Metabolite confirmation was obtained by incubation of alpha,alpha,beta,beta-tetradeutero-DMT (DDMT) with whole brain homogenate followed by combined gas chromatographic/mass spectrometric analyses. The metabolites of DMT were identified as indoleacetic acid (IAA), DMT-NO, N-methyltryptamine (NMT), 2-methyl-1,2,3,4-tetrahydro-beta-carboline (2-MTHBC), tryptamine (TA) and 1,2,3,4- tetrahydro-beta-carboline (THBC). DMT-NO was metabolized to give DMT, NMT, IAA and 2-MTHBC. Formation of these metabolites from DMT-NO was stimulated by anaerobic incubation. ...

Wikipedia

Morphine

Use Classification

General Manufacturing Information

Analytic Laboratory Methods

A gas chromatographic-mass spectrometric determination of blood N,N-dimethyltryptamine in normal controls and schizophrenic patients was carried out with a sensitivity limit of 0.05 ng/mL whole blood. Although the results appear to suggest that the mean DMT level was higher in the total patient group, those patients with acute psychosis, female patients and patients with suspiciousness scores on the BPRS of 4 or over, the differences were not statistically significant.

Interactions

N,N-Dimethyltryptamine (DMT), harmine, harmaline and tetrahydroharmine (THH) are the characteristic alkaloids found in Amazonian sacraments known as hoasca, ayahuasca, and yaje. Such beverages are characterized by the presence of these three harmala alkaloids, where harmine and harmaline reversibly inhibit monoamine oxidase A (MAO-A) while tetrahydroharmine weakly inhibits the uptake of serotonin. Together, both actions increase central and peripheral serotonergic activity while facilitating the psychoactivity of DMT. ...

The narcotic antagonist naloxone was tested to determine its possible interaction with N,N-dimethyltryptamine (DMT) ... in adult male Holtzman rats ... increasing doses of DMT (1.0, 3.2, and 10.0 mg/kg) were administered i.p. to disrupt food-rewarded fixed ratio bar pressing in a dose related fashion. Pretreatment (5--10 min) with behaviorally ineffective doses of naloxone (1.0--5.6 mg/kg) dramatically enhanced the effects of DMT ... The content of DMT in the brain and liver of rats injected with DMT alone (10 mg/kg) and with a 5 min pretreatment of naloxone (3.2 mg/kg) was determined by radiochemical analysis at 30 and 90 min after (14)C-DMT injection. There was no significant difference for either brain or liver (14)C-DMT levels when control DMT rats were compared with the naloxone pretreated rats. These results seem to rule out interference by naloxone with the metabolism of DMT as a mechanism of the observed behavioral potentiation.

The effects of various neuroleptics were studied on N, N-dimethyltryptamine (DMT, 3.2 mg/kg) ... induced hyperthermia in the rabbit. Complete dose-effect curves were obtained. The order of potency for antagonism of DMT-induced hyperthermia was: methiothepin greater than octoclothepin greater than or equal to oxyprothepin greater than perathiepin greater than dokloxythepin greater than mianserine greater than loxapine greater than oxypertine greater than chlorpromazine greater than pipamperone greater than fluphenazine greater than thiothixene greater than haloperidol greater than molindone...The results indicate that neuroleptics differ markedly in their specificity of antagonism of DMT ... which may act through different neurotransmitter mechanisms (tryptaminergic vs. adrenergic).

For more Interactions (Complete) data for N,N-Dimethyltryptamine (8 total), please visit the HSDB record page.

Dates

Ayahuasca: What Healthcare Providers Need to Know

Deana Goldin, Deborah SalaniPMID: 34060770 DOI: 10.1097/JAN.0000000000000405

Abstract

Ayahuasca is a pan-Amazonian botanical hallucinogenic decoction made from a mixture of the bark of the Banisteriopsis caapi plant, containing a monoamine oxidase inhibitor, and Psychotria viridis (Rubiaceae) or Diplopterys cabrerana shrubs containing a serotonergic 2A receptor agonist, N,N-dimethyltryptamine, a powerful psychoactive substance. Ayahuasca is a traditional psychoactive sacrament that has been used for shamanic ceremonies for centuries. Ayahuasca is acclaimed for spiritual and psychotherapeutic benefits and is gaining popularity in the United States. Potential risks involved with usage of this hallucinogenic drug include psychotic episodes related to N,N-dimethyltryptamine and serotonin syndrome, which can be potentially life threatening. The consequences of ayahuasca use remain uncertain because of poor quality control, unpredictability, and polydrug interactions. Nurses, advanced practice nurses, and other healthcare providers working in outpatient settings, hospitals, and treatment centers need to be familiar with the pharmacology, possible drug interactions, and management for ayahuasca ingestion for optimal decision making. Nurses are well positioned to facilitate understanding and to advise and educate the public about the potential risks associated with ayahuasca ingestion.Essential oil-based dispersive liquid-liquid microextraction for the determination of N,N-dimethyltryptamine and β-carbolines in human plasma: A novel solvent-free alternative

Gabriela de Oliveira Silveira, Felipe Rebello Lourenço, Ana Miguel Fonseca Pego, Rafael Guimarães Dos Santos, Giordano Novak Rossi, Jaime E C Hallak, Mauricio YonaminePMID: 33592724 DOI: 10.1016/j.talanta.2020.121976

Abstract

The present study describes the development of a novel solvent-free vortex-assisted dispersive liquid-liquid microextraction alternative based on a natural essential oil as extracting solvent (VA-EO-DLLME) for the determination of N,N-dimethyltryptamine (DMT), harmine (HRM), harmaline (HRL) and tetrahydroarmine (THH) (compounds found in the ayahuasca tea, a psychedelic plant preparation) in human plasma. After optimization through full factorial and Box-Behnken experimental designs, this VA-EO-DLLME followed by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) was completely validated and applied to authentic plasma specimens. Sample preparation consisted in the addition of 60 mg of NaCl, 100 μL of borate buffer and 100 μL of Eucalyptus globulus essential oil to a 200 μL aliquot of human plasma. After 30 s of vortex agitation followed by 5 min of centrifugation (10,000 rpm), 80 μL of the oil supernatant was dried and resuspended in mobile phase prior to injection into the UHPLC-MS/MS system. Once optimized, the validated method yielded LoDs ≤1.0 ng mLfor all analytes. LoQ was 1.0 ng mL

for DMT, HRL and HRM and 2.0 ng mL

for THH. The method has shown to be linear over the range of LoQ up to 150 ng mL

(r

≥ 0.9926). Intra/inter-day precision and accuracy met the acceptance criteria at three quality control (QC) levels. An additional intermediate precision study demonstrated that, except for THH and HRL at low and medium QCs, the overall method performance was similar for the three different oil sources. Matrix effect evaluation showed predominant ion suppression, ranging from 56% to 83%. Recovery varied from 33 up to 101% with an average of 50 ± 15.8%. Selectivity studies showed no interferences. Analysis of 13 authentic samples proved method feasibility. Finally, we believe that our novel VA-EO-DLLME approach offers a very simple, fast, cost-effective and eco-friendly alternative based on the use of an easily accessible and entirely green material as an extracting solvent. This may represent an incentive for researchers to investigate novel and creative alternatives, such as essential oils, as substitutes of organic solvents for microextraction methods in forensic and clinical contexts.

Heart-cutting two-dimensional liquid chromatography coupled to quadrupole-orbitrap high resolution mass spectrometry for determination of N,N-dimethyltryptamine in rat plasma and brain; Method development and application

Tímea Körmöczi, Írisz Szabó, Eszter Farkas, Botond Penke, Tamás Janáky, István Ilisz, Róbert BerkeczPMID: 32942106 DOI: 10.1016/j.jpba.2020.113615

Abstract

The orthogonal heart-cutting liquid chromatography (LC) modes coupled to high-resolution tandem mass spectrometry (HRMS/MS) provide a number of possibilities to enhance selectivity and sensitivity for the determination of targeted compounds in complex biological matricies. Here we report the development of a new fast 2D-LC-(HRMS/MS) method and its successful application for quantitative determination of the level of plasma and brain N,N-dimethyltriptamine (DMT) using α-methyltryptamine (AMT) as internal standard in an experimental model of cerebral ischemia/reperfusion using DMT administration. The 2D-LC separation was carried out by a combination of hydrophilic interaction liquid chromatography (HILIC) in the first dimension followed by second-dimensional reversed-phase (RP) chromatography within a total run time of 10 min. The enrichment of HILIC effluent of interest containing DMT was performed using a C18 trapping column. During method development several parameters of sample preparation procedures, chromatographic separation and mass spectrometric detection were optimised to achieve high DMT recovery (plasma: 90 %, brain: 88 %) and sensitivity (plasma: 0.108 ng/mL of LOD, brain: 0.212 ng/g of LOD) applying targeted analytical method with strict LC and HRMSMS confirmatory criteria. Concerning rat plasma sample, the concentration of DMT before hypoxia (49.3-114.3 ng/mL plasma) was generally higher than that after hypoxia (10.6-96.1 ng/mL plasma). After treatment, the concentration of DMT in brain was elevated up to the range of 2-6.1 ng/g. Overall, our analytical approach is suitable to detect and confirm the presence of DMT administered to experimental animals with therapeutic purpose in a reliable manner.How ecstasy and psilocybin are shaking up psychiatry

Paul TullisPMID: 33505033 DOI: 10.1038/d41586-021-00187-9

Abstract

Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials

Nicholas V Cozzi, Paul F DaleyPMID: 32608093 DOI: 10.1002/dta.2889

Abstract

Since 2006, there has been a resurgent interest in the pharmacology and therapeutics of psychedelic drugs. Psilocybin, the 4-phosphoryl ester of N,N-dimethyltryptamine (DMT), has been studied most often, but DMT itself is also appealing because of its brief but profound psychological effects and its presence as an endogenous substance in mammalian brain. Although there have been a few studies of ayahuasca, a DMT-containing water infusion, only one human study with pure DMT has been reported since the early 2000s. Newly planned clinical trials to assess the safety and efficacy of DMT in humans with major depressive disorders require high-purity water-soluble DMT for intravenous administration. Accordingly, we synthesized and characterized DMT hemifumarate for these upcoming studies. The synthetic approach of Speeter and Anthony was slightly modified to gain some efficiency in time. In particular, this is the first known report to use aluminum hydride, generated in situ from lithium aluminum hydride, to reduce the intermediate 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide to DMT. A quench protocol was developed to produce a good yield of exceptionally pure free base DMT upon workup, which was then converted to the hemifumarate salt. Analysis of the final product included differential scanning calorimetry, thermogravimetric analysis, gas chromatography-mass spectrometry (GC-MS),H and

C nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, residual solvent analysis by GC headspace sampling, X-ray powder diffraction analysis, and residual lithium analysis by inductively coupled plasma-mass spectrometry. The DMT hemifumarate was minimally 99.9% pure, with no significant impurities or residual solvents, thus meeting regulatory standards for administration to humans.

N,N-Dimethyltryptamine: DMT-induced psychosis

David Barbic, Justin Fernandes, Caroline Eberdt, Apu ChakrabortyPMID: 32389398 DOI: 10.1016/j.ajem.2020.04.090

Abstract

DMT alters cortical travelling waves

Andrea Alamia, Christopher Timmermann, David J Nutt, Rufin VanRullen, Robin L Carhart-HarrisPMID: 33043883 DOI: 10.7554/eLife.59784

Abstract

Psychedelic drugs are potent modulators of conscious states and therefore powerful tools for investigating their neurobiology. N,N, Dimethyltryptamine (DMT) can rapidly induce an extremely immersive state of consciousness characterized by vivid and elaborate visual imagery. Here, we investigated the electrophysiological correlates of the DMT-induced altered state from a pool of participants receiving DMT and (separately) placebo (saline) while instructed to keep their eyes closed. Consistent with our hypotheses, results revealed a spatio-temporal pattern of cortical activation (i.e. travelling waves) similar to that elicited by visual stimulation. Moreover, the typical top-down alpha-band rhythms of closed-eyes rest were significantly decreased, while the bottom-up forward wave was significantly increased. These results support a recent model proposing that psychedelics reduce the 'precision-weighting of priors', thus altering the balance of top-down versus bottom-up information passing. The robust hypothesis-confirming nature of these findings imply the discovery of an important mechanistic principle underpinning psychedelic-induced altered states.The pharmacological interaction of compounds in ayahuasca: a systematic review

Simon Ruffell, Nige Netzband, Catherine Bird, Allan H Young, Mario F JuruenaPMID: 32638916 DOI: 10.1590/1516-4446-2020-0884

Abstract

Ayahuasca is a South American psychoactive plant brew used as traditional medicine in spiritual and in cultural rituals. This is a review of the current understanding about the pharmacological mechanisms that may be interacting in ayahuasca. Searches were performed using PubMed, PsycINFO, and Web of Science databases and 16 papers were selected. As hypothesized, the primary narrative in existing research revolved around prevention of deamination of N,N-dimethyltryptamine (N,N-DMT, also referred to as DMT) by monoamine oxidase inhibitors (MAOIs) in ayahuasca. Two of the constituents, DMT and harmine, have been studied more than the secondary harmala alkaloids. At present, it is unclear whether the pharmacological interactions in ayahuasca act synergistically or additively to produce psychoactive drug effects. The included studies suggest that our current understanding of the preparation's synergistic mechanisms is limited and that more complex processes may be involved; there is not yet enough data to determine any potential synergistic interaction between the known compounds in ayahuasca. Our pharmacological understanding of its compounds must be increased to avoid the potential risks of ayahuasca use.Modulatory effects of ayahuasca on personality structure in a traditional framework

Nige Netzband, Simon Ruffell, S Linton, W F Tsang, T WolffPMID: 32700023 DOI: 10.1007/s00213-020-05601-0

Abstract

Ayahuasca is a psychoactive plant brew containing dimethyltryptamine (DMT) and monoamine oxidase inhibitors (MAOIs). It originates from the Amazon basin, where it is used primarily for ceremonial purposes. Ayahuasca tourists are now entering certain communities seeking alternative physical or psychological healing, as well as spiritual growth.Recent evidence has shown that the similar acting psychedelic compound, psilocybin, facilitated long-term increases in trait openness following a single administration.

This paper assesses the impact of ayahuasca on personality in a traditional framework catering for ayahuasca tourists.

Within a mixed design, we examined the effect of ayahuasca on participants' personality (measured by the NEO Personality Inventory 3 questionnaire) across time (pre- to post-ayahuasca administration, and 6-month follow-up), relative to a comparison group (who did not ingest ayahuasca).

The results demonstrated significant increases in agreeableness pre- and post-ayahuasca administration and significant reductions in neuroticism in 24 participants, relative to the comparison group. Both of these changes were sustained at 6-month follow-up, and trait level increases were also observed in openness at this stage. Additionally, greater perceived mystical experience (measured using the Mystical Experience Questionnaire 30) was associated with increased reductions in neuroticism.

These findings, which indicate a positive mediating effect of ayahuasca on personality, support the growing literature suggesting potential therapeutic avenues for serotonergic psychedelics.

N,N-dimethyltryptamine compound found in the hallucinogenic tea ayahuasca, regulates adult neurogenesis in vitro and in vivo

Jose A Morales-Garcia, Javier Calleja-Conde, Jose A Lopez-Moreno, Sandra Alonso-Gil, Marina Sanz-SanCristobal, Jordi Riba, Ana Perez-CastilloPMID: 32989216 DOI: 10.1038/s41398-020-01011-0